molecular formula C18H25N5O2S2 B6575593 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide CAS No. 1105198-42-2

2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide

Cat. No.: B6575593
CAS No.: 1105198-42-2
M. Wt: 407.6 g/mol
InChI Key: ILJSDQCWYIPZNZ-UHFFFAOYSA-N
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Description

2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a thiadiazole ring, and a methoxyphenyl group, making it a versatile molecule for various applications.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. The compound’s high affinity for these receptors suggests that it may have significant therapeutic potential for various neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Piperazine Ring: The 4-methoxyphenylpiperazine is then attached to the thiadiazole ring through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with N-propylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with a similar structure, used as an antihypertensive agent.

Uniqueness

What sets 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and optimization in various fields of research.

Properties

IUPAC Name

2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S2/c1-3-8-19-16(24)13-26-18-21-20-17(27-18)23-11-9-22(10-12-23)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJSDQCWYIPZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125239
Record name 2-[[5-[4-(4-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105198-42-2
Record name 2-[[5-[4-(4-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N-propylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105198-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-[4-(4-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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